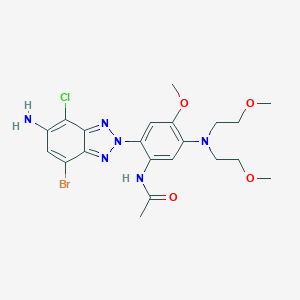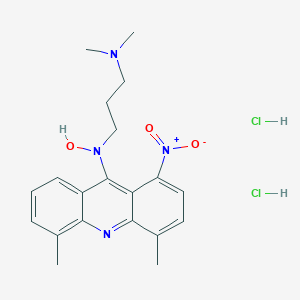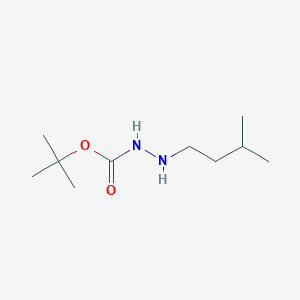
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a chemical compound used in scientific research. It is a potent inhibitor of protein kinases and has shown promise in cancer therapy.
Wirkmechanismus
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- inhibits the activity of several protein kinases, including Akt, mTOR, and ERK. These kinases are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is its potent activity against several protein kinases that are involved in cancer cell proliferation and survival. However, one limitation is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other protein kinases that are involved in cancer cell proliferation and survival. Finally, further research is needed to optimize the synthesis method to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a complex process that involves several steps. The starting material is 4-methoxyphenylacetic acid, which is converted to the corresponding amide by reaction with N,N-diisopropylethylamine and 2,2'-dipyridyl disulfide. The amide is then reacted with 2-chloro-5-nitrobenzoic acid to form the corresponding benzotriazole derivative. The benzotriazole derivative is then reduced with lithium aluminum hydride to form the corresponding amine. The amine is then reacted with bis(2-methoxyethyl)amine to form the final product.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
194590-84-6 |
|---|---|
Produktname |
Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- |
Molekularformel |
C21H26BrClN6O4 |
Molekulargewicht |
541.8 g/mol |
IUPAC-Name |
N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H26BrClN6O4/c1-12(30)25-15-10-17(28(5-7-31-2)6-8-32-3)18(33-4)11-16(15)29-26-20-13(22)9-14(24)19(23)21(20)27-29/h9-11H,5-8,24H2,1-4H3,(H,25,30) |
InChI-Schlüssel |
SIVDBALHJJBGLN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC |
Andere CAS-Nummern |
194590-84-6 |
Synonyme |
2-(2-(acetylamino)-4-(bis(2-methoxyethyl)amino)-5-methoxyphenyl)-5-amino-7-bromo-4-chloro-2H-benzotriazole PBTA-1 PBTA-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)




![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)


